Cas no 946233-35-8 (N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide)

N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(3-chloro-4-fluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
- VU0629122-1
- N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide
- AKOS024489418
- 946233-35-8
- F5016-0120
- N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
- N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide
-
- インチ: 1S/C17H23ClFN3O2/c1-11(2)22-7-5-12(6-8-22)10-20-16(23)17(24)21-13-3-4-15(19)14(18)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,20,23)(H,21,24)
- InChIKey: VGBLPFUEYAWGIX-UHFFFAOYSA-N
- ほほえんだ: C(NCC1CCN(C(C)C)CC1)(=O)C(NC1=CC=C(F)C(Cl)=C1)=O
計算された属性
- せいみつぶんしりょう: 355.1462828g/mol
- どういたいしつりょう: 355.1462828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5016-0120-10mg |
N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
946233-35-8 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5016-0120-40mg |
N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
946233-35-8 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5016-0120-5mg |
N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
946233-35-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5016-0120-75mg |
N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
946233-35-8 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5016-0120-4mg |
N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
946233-35-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5016-0120-3mg |
N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
946233-35-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5016-0120-25mg |
N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
946233-35-8 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5016-0120-30mg |
N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
946233-35-8 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5016-0120-20μmol |
N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
946233-35-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5016-0120-15mg |
N'-(3-chloro-4-fluorophenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
946233-35-8 | 15mg |
$89.0 | 2023-09-10 |
N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide 関連文献
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamideに関する追加情報
N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide (CAS No. 946233-35-8): A Comprehensive Overview
N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide (CAS No. 946233-35-8) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its CAS number, is a member of the class of compounds known as ethanediamides. Its unique chemical structure and pharmacological properties make it a subject of ongoing research in various areas, including neurology and oncology.
The chemical structure of N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide is characterized by a central ethanediamide core, which is flanked by a 3-chloro-4-fluorophenyl group and a 1-(propan-2-yl)piperidin-4-ylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antagonistic activity against certain receptors, which are implicated in neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to selectively target these receptors makes it a promising lead compound for the development of novel therapeutic agents.
In addition to its potential in neurology, N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide has also shown promise in oncology. Studies have demonstrated that this compound can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to exhibit anti-proliferative effects on various types of cancer cells, including those derived from breast, lung, and colon cancers.
The pharmacokinetic properties of N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide have also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as an oral therapeutic agent. These properties ensure that the compound can effectively reach its target sites in the body and exert its intended biological effects.
Clinical trials are currently underway to evaluate the safety and efficacy of N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
The development of N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide as a therapeutic agent is supported by its robust preclinical data and promising clinical outcomes. Ongoing research aims to further elucidate its mechanism of action and optimize its formulation for maximum therapeutic benefit. Additionally, efforts are being made to identify potential combination therapies that could enhance its efficacy in treating complex diseases.
In conclusion, N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-y l)piperidin - 4 - ylmethyl } ethaned iamide (CAS No. 946233 - 35 - 8) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of novel treatments for neurological disorders and cancer. As research continues to uncover new insights into its properties and applications, this compound is poised to play a crucial role in advancing medical science and improving patient outcomes.
946233-35-8 (N'-(3-chloro-4-fluorophenyl)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide) 関連製品
- 1797737-46-2(7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane)
- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)
- 14703-82-3(Benzenamine,3-methoxy-N,N-dimethyl-4-nitro-)
- 147279-99-0(Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate)
- 2137590-36-2(2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro-)
- 243128-44-1(2-Methyl-3,5-bis(trifluoromethyl)aniline)
- 922494-92-6(1-Azaspiro[4.4]non-7-ene)
- 1932665-95-6(trans-2-{[(2-fluorophenyl)methyl]amino}cyclopentan-1-ol)
- 1227502-97-7([2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol)
- 3306-63-6(2-chloro-5-methylbenzene-1-sulfonamide)




